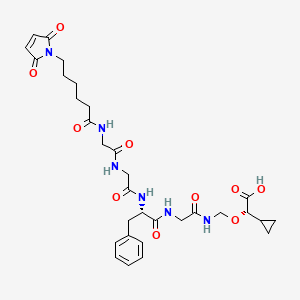

MC-GGFG-NH-CH2-O-CH2-(s-cyclopropane)-COOH

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C31H40N6O10 |

|---|---|

分子量 |

656.7 g/mol |

IUPAC名 |

(2S)-2-cyclopropyl-2-[[[2-[[(2S)-2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetic acid |

InChI |

InChI=1S/C31H40N6O10/c38-23(9-5-2-6-14-37-27(42)12-13-28(37)43)32-16-24(39)33-18-26(41)36-22(15-20-7-3-1-4-8-20)30(44)34-17-25(40)35-19-47-29(31(45)46)21-10-11-21/h1,3-4,7-8,12-13,21-22,29H,2,5-6,9-11,14-19H2,(H,32,38)(H,33,39)(H,34,44)(H,35,40)(H,36,41)(H,45,46)/t22-,29-/m0/s1 |

InChIキー |

SHKYFEZQVRQXHQ-ZTOMLWHTSA-N |

異性体SMILES |

C1CC1[C@@H](C(=O)O)OCNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)CCCCCN3C(=O)C=CC3=O |

正規SMILES |

C1CC1C(C(=O)O)OCNC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)CCCCCN3C(=O)C=CC3=O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the MC-GGFG Cyclopropane Linker: Mechanism and Application in Antibody-Drug Conjugates

Introduction: Engineering Precision in Cytotoxic Delivery

In the landscape of targeted cancer therapeutics, Antibody-Drug Conjugates (ADCs) represent a pinnacle of precision engineering.[1] These tripartite molecules, comprising a target-specific monoclonal antibody, a highly potent cytotoxic payload, and a chemical linker, are designed to deliver chemotherapy directly to cancer cells, thereby minimizing systemic toxicity.[2][3] The linker is arguably the most critical design component, dictating the stability of the ADC in circulation and the efficiency of payload release within the target cell.[3][4]

This guide focuses on a sophisticated, cleavable linker system: the MC-GGFG cyclopropane linker . This system is integral to the design of advanced ADCs, including next-generation compounds that build on the principles of clinically successful ADCs like Trastuzumab Deruxtecan (Enhertu®).[2][5][6] We will dissect its core mechanism of action, explore the rationale behind its design, and provide the experimental frameworks necessary for its validation. The MC-GGFG portion refers to the Maleimidocaproyl (MC) spacer for antibody conjugation and the Gly-Gly-Phe-Gly (GGFG) tetrapeptide, which serves as the enzymatic cleavage site.[7][8] The addition of a cyclopropane moiety to the self-immolative spacer is a key innovation designed to modulate the drug release kinetics.[9][]

Part 1: The Core Mechanism – A Symphony of Targeted Release

The MC-GGFG cyclopropane linker's mechanism is an elegant, two-stage process engineered to ensure the ADC remains inert in the bloodstream and unleashes its cytotoxic payload only within the lysosomal compartment of a cancer cell.[3]

The Enzymatic Trigger: Cathepsin-Mediated Peptide Cleavage

The journey begins when the ADC binds to its target antigen on the cancer cell surface and is internalized through endocytosis.[5] The resulting endosome traffics through the cell and fuses with a lysosome. The lysosome's internal environment, characterized by a low pH and a high concentration of specific proteases, is the key that unlocks the payload.[1]

The GGFG tetrapeptide sequence is specifically designed as a substrate for lysosomal cysteine proteases, primarily Cathepsin B and Cathepsin L, which are frequently overexpressed in tumor cells.[3][8][11] These enzymes recognize and hydrolyze the peptide backbone.[3] While cleavage can occur at different positions, the primary cleavage event for GGFG linkers typically occurs between the Phenylalanine (Phe) and the terminal Glycine (Gly) residue.[3][11][12] This enzymatic action is the specific, rate-limiting first step in the drug release cascade.[3]

The choice of the GGFG sequence is a deliberate feat of bioengineering. Unlike other peptide linkers, such as valine-citrulline (Val-Cit), which can be susceptible to premature cleavage by enzymes like human neutrophil elastase in the plasma, the GGFG sequence generally offers superior plasma stability, ensuring the ADC arrives at its destination intact.[12][13][14]

Caption: ADC internalization, lysosomal trafficking, and payload release.

The Self-Immolative Cascade: Role of the Cyclopropane Spacer

Upon enzymatic cleavage of the GGFG peptide, the newly exposed terminal amine group initiates the second stage of the release. This is where the self-immolative spacer comes into play. In many common linkers, this spacer is a p-aminobenzyl carbamate (PABC).[15][16] The exposed amine triggers a spontaneous, intramolecular 1,6-elimination reaction.[15][17] This electronic cascade is a rapid, irreversible process that results in the release of the free drug, along with benign byproducts like carbon dioxide.[3][17]

The incorporation of a cyclopropane ring into this spacer system is a sophisticated modification.[9][][18] The cyclopropane moiety, with its inherent ring strain and unique electronic properties, influences the rate of this self-immolation process. By modifying the electronic density of the spacer, the cyclopropane group can fine-tune the kinetics of the 1,6-elimination, potentially enhancing the speed and efficiency of the payload release once the enzymatic trigger has been pulled. This ensures that once the ADC is in the correct subcellular location, the potent payload is liberated without delay.

References

- 1. researchgate.net [researchgate.net]

- 2. adcreview.com [adcreview.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trastuzumab deruxtecan - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. iphasebiosci.com [iphasebiosci.com]

- 9. medchemexpress.com [medchemexpress.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]

- 17. researchgate.net [researchgate.net]

- 18. medchemexpress.com [medchemexpress.com]

structure and function of GGFG peptide in ADCs

An In-Depth Technical Guide to the Gly-Gly-Phe-Gly (GGFG) Peptide Linker in Antibody-Drug Conjugates

Executive Summary

The Gly-Gly-Phe-Gly (GGFG) tetrapeptide has become a cornerstone in the design of modern, cleavable linkers for antibody-drug conjugates (ADCs). Its remarkable balance of high plasma stability and selective cleavage by lysosomal proteases has been pivotal in the clinical success of leading ADCs. This guide provides a comprehensive technical examination of the GGFG linker's structure, its precise mechanism of action, its critical role in enabling the bystander effect, and its overall contribution to the therapeutic index of ADCs. We will delve into the causality behind its design, provide field-proven experimental protocols for its evaluation, and present a comparative perspective against other linker technologies. This document is intended for researchers, scientists, and drug development professionals seeking a deep, functional understanding of this critical ADC component.

Introduction: The Linker as the Linchpin of ADC Design

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapies, designed to deliver highly potent cytotoxic agents directly to cancer cells while minimizing systemic exposure.[1][2] An ADC's architecture consists of three core components: a monoclonal antibody for precise targeting, a cytotoxic payload for cell killing, and a chemical linker that connects them.[] The linker is arguably the most critical design element, as it must maintain a delicate balance: it must be exceptionally stable in systemic circulation to prevent premature payload release and off-target toxicity, yet it must efficiently release its payload upon reaching the target cell.[][4]

Linkers are broadly categorized as non-cleavable or cleavable.[5] Non-cleavable linkers release their payload only after the complete degradation of the antibody backbone within the lysosome.[5] Cleavable linkers, the focus of this guide, are engineered to break apart in response to specific triggers in the tumor microenvironment or within the cancer cell, such as low pH, a reductive environment, or, in the case of GGFG, the presence of specific enzymes.[5][6] The GGFG linker is a premier example of a protease-cleavable linker, integral to the success of ADCs like trastuzumab deruxtecan (Enhertu).[][8]

The GGFG Tetrapeptide: A Detailed Structural Analysis

The GGFG linker's efficacy is rooted in its specific amino acid sequence: Glycine-Glycine-Phenylalanine-Glycine. This sequence was not chosen arbitrarily; it is optimized for recognition and cleavage by specific lysosomal proteases.[9]

-

Structure: The tetrapeptide is typically connected to the antibody via a spacer, such as maleimidocaproyl (MC), which forms a stable thioether bond with a cysteine residue on the antibody.[6] On the other end, the terminal glycine is attached to a self-immolative moiety, commonly a para-aminobenzyl carbamate (PABC) group, which in turn is connected to the cytotoxic payload.[10][11]

-

Causality of Design: The choice of Phenylalanine (Phe) at the P2 position (using Schechter and Berger nomenclature) is critical. The bulky, hydrophobic side chain of phenylalanine fits favorably into the S2 subsite of cysteine proteases like cathepsin B and L, making the adjacent peptide bond (Phe-Gly) the primary target for enzymatic hydrolysis.[9] The flanking glycine residues provide flexibility and ensure proper presentation of the cleavage site to the enzyme.

Below is a diagram illustrating the fundamental structure of a typical GGFG-linked ADC.

Caption: General structure of a GGFG-linked ADC.

Mechanism of Action: From Systemic Stability to Intracellular Cleavage

The function of the GGFG linker is a multi-stage process that ensures the payload is delivered to the correct location before being activated.[12]

-

Systemic Circulation & Stability: Upon administration, the ADC circulates in the bloodstream. The GGFG peptide is designed to be highly stable in plasma, preventing premature cleavage by circulating proteases.[5][10] This stability is paramount for minimizing off-target toxicity and ensuring a sufficient concentration of the ADC reaches the tumor site.[8] Studies have shown minimal drug release (1-2%) from GGFG-linked ADCs in plasma over extended periods (e.g., 21 days).[8]

-

Tumor Targeting and Internalization: The monoclonal antibody component of the ADC selectively binds to its target antigen on the surface of a cancer cell.[13] Following binding, the entire ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis and trafficked into the endosomal-lysosomal pathway.[10][14]

-

Lysosomal Cleavage: Within the acidic environment of the lysosome (pH 4.5-5.0), resident proteases, which are often overexpressed in tumor cells, become active.[5] The GGFG sequence is an excellent substrate for lysosomal cysteine proteases, primarily Cathepsin L and, to a lesser extent, Cathepsin B.[9][12] Cathepsin L, in particular, has been shown to be highly efficient, capable of mediating nearly complete payload release within 72 hours.[9][12] The enzyme hydrolyzes the peptide bond between the Phenylalanine and the terminal Glycine residue.[10]

-

Payload Release: The enzymatic cleavage of the Phe-Gly bond is the trigger for drug release. This cleavage unmasks an amino group on the terminal glycine, which is attached to the self-immolative PABC spacer. This initiates a rapid, spontaneous 1,6-elimination reaction (a form of electronic cascade) within the PABC unit, liberating the active cytotoxic payload into the cytoplasm of the cancer cell.[10]

The following diagram visualizes this intracellular payload release pathway.

Caption: Mechanism of GGFG linker cleavage and payload release.

Impact on ADC Therapeutic Index

The properties of the GGFG linker directly influence the two key components of an ADC's therapeutic index: efficacy and safety.

Contribution to Efficacy: The Bystander Effect

A significant advantage of protease-cleavable linkers like GGFG, when paired with membrane-permeable payloads (e.g., deruxtecan), is their ability to induce a "bystander effect".[][15] After the payload is released in the target antigen-positive cell, its chemical properties may allow it to diffuse across the cell membrane and kill adjacent tumor cells, even if they do not express the target antigen.[15][16] This is critically important for treating heterogeneous tumors where antigen expression can be varied, thereby extending the therapeutic reach beyond the directly targeted cells.[15][17]

Contribution to Safety: Plasma Stability

As previously discussed, the high stability of the GGFG linker in the bloodstream is a major contributor to the safety profile of the ADC.[5][8] Preventing premature payload release minimizes damage to healthy tissues and reduces the incidence of systemic toxicities, such as neutropenia and thrombocytopenia, which can be dose-limiting adverse effects for some ADCs.[8][18]

Table 1: Comparative Properties of GGFG vs. Other Common Peptide Linkers

| Linker Sequence | Primary Cleavage Enzyme(s) | Plasma Stability | Bystander Potential (Payload Dependent) | Representative ADC |

| GGFG | Cathepsin L, Cathepsin B | High[8] | High[15] | Trastuzumab deruxtecan[] |

| Val-Cit (vc) | Cathepsin B | Moderate-High[5] | High | Brentuximab vedotin[] |

| Val-Ala (va) | Cathepsin B | Moderate | Moderate | Tisotumab vedotin |

Note: Stability and bystander potential can be influenced by the payload and overall ADC construct.

Experimental Protocols for Evaluation

Validating the performance of a GGFG-linked ADC requires a suite of robust in vitro assays. As a Senior Application Scientist, I emphasize that rigorous, well-controlled experiments are non-negotiable for advancing an ADC candidate.

Protocol: In Vitro Enzymatic Cleavage Assay

Objective: To quantify the rate and extent of payload release from the ADC in the presence of the target protease.

Materials:

-

ADC with GGFG linker

-

Purified human Cathepsin B and Cathepsin L (recombinant)

-

Assay Buffer: 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5. (The DTT is essential to maintain the reduced, active state of the cysteine protease's active site).

-

Quenching Solution: Acetonitrile with a suitable internal standard (e.g., a stable isotope-labeled version of the payload).

-

LC-MS/MS system.

Methodology:

-

Reagent Preparation: Prepare a stock solution of the ADC (e.g., 1 mg/mL) in an appropriate buffer. Reconstitute purified cathepsins in the assay buffer to a working concentration (e.g., 10 µM).

-

Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the assay buffer. Pre-warm the mixture to 37°C.

-

Initiation: Start the reaction by adding the pre-warmed cathepsin solution to the ADC mixture. The final ADC concentration should be in the low micromolar range (e.g., 5-10 µM).

-

Time Course Sampling: Incubate the reaction at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the reaction.

-

Quenching: Immediately terminate the reaction by adding the aliquot to a 3-4 fold excess of cold quenching solution. This precipitates the protein (antibody and enzyme) and stops the reaction.

-

Sample Preparation: Centrifuge the quenched samples at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated protein.

-

LC-MS/MS Analysis: Carefully collect the supernatant and analyze it using a validated LC-MS/MS method to quantify the concentration of the released payload against a standard curve.[12]

-

Data Analysis: Plot the concentration of the released payload versus time to determine the cleavage kinetics.

Protocol: Plasma Stability Assay

Objective: To assess the stability of the ADC linker in plasma to predict its in vivo behavior.[10]

Materials:

-

ADC with GGFG linker

-

Freshly prepared plasma (human, mouse, rat, cynomolgus monkey)

-

Incubator at 37°C

-

Immuno-affinity capture reagents (e.g., protein A/G beads or anti-human IgG antibody-coated beads)

-

LC-MS system for intact mass analysis or hydrophobic interaction chromatography (HIC) system.

Methodology:

-

Incubation: Spike the ADC into the plasma at a defined concentration (e.g., 100 µg/mL). Incubate the mixture at 37°C.

-

Time Course Sampling: At various time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot of the plasma-ADC mixture.

-

ADC Isolation: Use immuno-affinity capture to isolate the ADC from the complex plasma matrix. Wash the beads to remove non-specifically bound proteins.

-

Elution & Analysis: Elute the captured ADC. Analyze the eluate by LC-MS to determine the average drug-to-antibody ratio (DAR) over time. A decrease in the average DAR indicates premature drug release.

-

Data Analysis: Plot the average DAR versus time to determine the half-life of the linker in plasma.

The workflow for these critical assays is outlined below.

Caption: Key in vitro experimental workflows for GGFG-ADC evaluation.

Conclusion and Future Perspectives

The GGFG tetrapeptide linker has proven to be a robust and highly effective component in the design of successful ADCs.[10] Its high stability in circulation combined with its selective and efficient cleavage by lysosomal proteases provides a wide therapeutic window, enhancing both safety and efficacy.[8][12] The ability to facilitate a potent bystander effect further solidifies its importance in treating solid tumors.[15]

The experimental protocols outlined in this guide provide a standardized framework for the comprehensive evaluation of novel ADCs employing this critical technology. As the field of targeted therapeutics continues to advance, our understanding of the tumor microenvironment will deepen, leading to further optimization of peptide linkers. Future innovations may include novel peptide sequences with even greater specificity for tumor-associated proteases or multi-stage cleavable linkers that respond to more than one trigger, continuing the drive toward safer and more effective cancer therapies.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. One moment, please... [hoeford.com]

- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [ouci.dntb.gov.ua]

- 5. iphasebiosci.com [iphasebiosci.com]

- 6. benchchem.com [benchchem.com]

- 8. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. benchchem.com [benchchem.com]

- 13. iphasebiosci.com [iphasebiosci.com]

- 14. researchgate.net [researchgate.net]

- 15. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]

- 16. Bystander effect in antibody-drug conjugates: Navigating the fine line in tumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Cyclopropane Moiety: A Linchpin in Engineering Next-Generation ADC Linker Stability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The therapeutic window of an antibody-drug conjugate (ADC) is critically dependent on the stability of the linker connecting the monoclonal antibody to the cytotoxic payload. Premature cleavage of the linker in systemic circulation leads to off-target toxicities and diminished efficacy, a challenge that has driven the evolution of linker chemistry. Among the innovative strategies to emerge, the incorporation of a cyclopropane moiety into the linker backbone has garnered significant interest. This guide provides a comprehensive technical overview of the multifaceted role of the cyclopropane group in enhancing ADC linker stability. We will delve into the mechanistic underpinnings of this stabilization, explore its impact on pharmacokinetics and therapeutic index, and provide practical guidance on the design, synthesis, and evaluation of cyclopropane-containing linkers.

Introduction: The Linker's Dilemma - A Balancing Act Between Stability and Payload Release

The fundamental role of a linker in an ADC is to ensure that the potent cytotoxic payload remains securely attached to the antibody as it navigates the circulatory system to reach its target tumor cells.[1][2] Upon internalization into the target cell, the linker must then efficiently release the payload to exert its therapeutic effect.[3] This dual requirement for robust stability in circulation and timely cleavage at the target site presents a significant chemical challenge.[4]

First and second-generation ADCs were often hampered by linkers with insufficient stability, leading to premature drug release and unacceptable off-target toxicities.[4] This has spurred the development of more sophisticated linker technologies, with a focus on enhancing stability without compromising the efficiency of payload delivery. The introduction of the cyclopropane moiety represents a subtle yet powerful approach to addressing this "linker's dilemma."

The Cyclopropane Moiety: More Than Just a Three-Membered Ring

The unique chemical and physical properties of the cyclopropane ring make it a valuable tool for fine-tuning the characteristics of an ADC linker. Its influence extends beyond simple steric hindrance to encompass electronic effects and conformational rigidity, all of which contribute to a more stable and predictable linker system.

Mechanistic Insights into Cyclopropane-Mediated Stabilization

The stabilizing effect of a cyclopropane moiety within an ADC linker can be attributed to a combination of steric and electronic factors.

-

Steric Hindrance: The compact, rigid structure of the cyclopropane ring can sterically shield adjacent cleavable bonds, such as amide or disulfide bonds, from enzymatic or chemical degradation in the plasma.[5] This steric bulk can hinder the approach of proteases or other nucleophiles that would otherwise lead to premature linker cleavage.[6] This principle is supported by studies on peptide linkers where modifications near the cleavage site have been shown to significantly enhance serum stability.[7][8]

-

Conformational Rigidity: Cyclopropane acts as a conformationally restricted tether, limiting the flexibility of the linker.[9] This rigidity can pre-organize the linker into a conformation that is less favorable for recognition and cleavage by plasma-resident enzymes. By reducing the number of accessible conformations, the cyclopropane moiety can decrease the probability of the linker adopting a geometry required for enzymatic hydrolysis.

-

Electronic Effects: The cyclopropane ring possesses unique electronic properties stemming from its strained C-C bonds, which have a higher p-character than typical alkane bonds.[10] This can influence the electronic environment of neighboring functional groups. For instance, the electron-withdrawing nature of a cyclopropane ring can affect the reactivity of an adjacent amide bond, potentially rendering it less susceptible to hydrolysis. While direct studies on the electronic influence of cyclopropane on amide bond stability within ADC linkers are not extensively published, the fundamental principles of organic chemistry suggest a tangible impact.[11]

-

Modulation of Hydrophobicity: The incorporation of a cyclopropane group can also modulate the overall hydrophobicity of the linker-payload complex. While the cyclopropane itself is a hydrocarbon and thus hydrophobic, its rigid structure can influence how the linker interacts with the aqueous environment and plasma proteins, potentially reducing non-specific uptake and clearance.[12]

A critical consideration, however, is that excessive stabilization can be detrimental. A case study comparing cyclobutyl and cyclopropyl hindered disulfide linkers revealed that while both offered excellent stability in circulation, the cyclopropyl analog was ineffective at releasing the payload, whereas the cyclobutyl version was efficacious. This highlights that the steric and electronic effects of the cyclopropane moiety must be carefully balanced to ensure not only stability but also efficient payload release at the target site.

Designing Cyclopropane-Containing Linkers: Key Considerations

The successful implementation of a cyclopropane moiety in an ADC linker requires careful consideration of its placement and the overall linker architecture.

-

Proximity to the Cleavage Site: The stabilizing effect is most pronounced when the cyclopropane ring is positioned in close proximity to the cleavable bond. The distance and relative orientation will dictate the degree of steric hindrance and electronic influence.

-

Stereochemistry: The stereochemistry of the cyclopropane ring (cis vs. trans) and its substituents can have a profound impact on the linker's three-dimensional structure and, consequently, its stability and cleavage kinetics.

-

Linker Composition: The cyclopropane moiety should be integrated into a well-designed linker scaffold, which may include peptide sequences (e.g., Val-Cit), self-immolative spacers, and hydrophilic components like PEG to optimize solubility and pharmacokinetic properties.[4]

Experimental Validation of Linker Stability

A rigorous assessment of linker stability is paramount in the development of ADCs with cyclopropane-containing linkers. A multi-pronged approach combining in vitro and in vivo assays is essential.

In Vitro Stability Assessment

Protocol: Plasma Stability Assay

-

Preparation of ADC: Synthesize the ADC with the cyclopropane-containing linker.

-

Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (human, mouse, rat) from a reputable commercial source at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

-

Sample Preparation: Quench the reaction by adding an excess of cold acetonitrile to precipitate plasma proteins. Centrifuge to pellet the precipitate.

-

Analysis: Analyze the supernatant for the presence of the released payload using LC-MS/MS. Quantify the amount of released payload against a standard curve.

-

Data Interpretation: Calculate the percentage of intact ADC remaining at each time point to determine the linker's stability.

Table 1: Representative In Vitro Plasma Stability Data of Different Linker Types

| Linker Type | Cleavage Mechanism | Plasma Stability (Half-life) | Reference |

| Hydrazone | pH-sensitive | ~2 days (human plasma) | [4] |

| Val-Cit-PABC | Enzymatic (Cathepsin B) | >7 days (human plasma) | [4] |

| Disulfide (hindered) | Reductive | Variable, dependent on hindrance | [4] |

| Cyclopropane-modified (hypothetical) | Enzymatic/Chemical | Expected to be >7 days | N/A |

In Vivo Pharmacokinetic Studies

In vivo studies in relevant animal models (e.g., mice, rats) are crucial to understand the real-world stability and clearance of the ADC.

Protocol: Murine Pharmacokinetic Study

-

Animal Model: Utilize healthy mice (e.g., BALB/c) of a specific age and weight.

-

ADC Administration: Administer a single intravenous (IV) dose of the ADC at a predetermined concentration (e.g., 5 mg/kg).

-

Blood Sampling: Collect blood samples via tail vein or retro-orbital bleeding at various time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 168 hr).

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Analysis:

-

Total Antibody: Quantify the concentration of the antibody component (regardless of payload attachment) using an ELISA.

-

Intact ADC: Quantify the concentration of the ADC with the payload still attached using a validated method such as affinity-capture LC-MS.

-

Released Payload: Quantify the concentration of the free payload in plasma using LC-MS/MS.

-

-

Pharmacokinetic Modeling: Analyze the concentration-time data to determine key PK parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).

Synthesis of Cyclopropane-Containing Linkers

The synthesis of cyclopropane-containing linkers for ADCs requires a multi-step process involving the formation of the cyclopropane ring, incorporation of other linker components, and finally, conjugation to the payload and antibody.

Workflow for Synthesis and Conjugation

Caption: General workflow for the synthesis of a cyclopropane-containing ADC.

A detailed synthetic protocol would be highly specific to the target linker structure. However, a general approach often involves the cyclopropanation of an appropriately functionalized alkene, followed by standard peptide coupling and bioconjugation chemistries.

Future Perspectives and Conclusion

The incorporation of cyclopropane moieties into ADC linkers represents a sophisticated strategy for enhancing their stability and, consequently, improving the therapeutic index of ADCs. The ability of the cyclopropane ring to impart steric hindrance, conformational rigidity, and electronic modulation provides a powerful toolkit for fine-tuning linker properties.

Future research in this area will likely focus on:

-

Systematic Structure-Activity Relationship (SAR) Studies: A deeper understanding of how the position, stereochemistry, and substitution pattern of the cyclopropane ring affect linker stability and cleavage kinetics.

-

Computational Modeling: The use of in silico methods to predict the conformational preferences of cyclopropane-containing linkers and their interactions with enzymes, which can guide rational linker design.[13]

-

Novel Cyclopropane Analogs: The exploration of more complex or functionalized cyclopropane derivatives to further optimize linker performance.

References

- 1. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. purepeg.com [purepeg.com]

- 3. researchgate.net [researchgate.net]

- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 7. biorxiv.org [biorxiv.org]

- 8. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Chiral Alkenyl Cyclopropane Amino Acids for Incorporation into Stapled Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. An electronic effect on protein structure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Computational Construction of Antibody–Drug Conjugates Using Surface Lysines as the Antibody Conjugation Site and a Non-cleavable Linker - PMC [pmc.ncbi.nlm.nih.gov]

MC-GGFG-NH-CH2-O-CH2-(s-cyclopropane)-COOH physicochemical properties

An In-Depth Technical Guide to the MC-GGFG-NH-CH2-O-CH2-(s-cyclopropane)-COOH Linker System for Advanced Drug Conjugates

Abstract

The landscape of targeted therapeutics, particularly in oncology, is increasingly dominated by Antibody-Drug Conjugates (ADCs) and Peptide-Drug Conjugates (PDCs). The efficacy and safety of these modalities are critically dependent on the sophisticated linker-payload systems that connect a targeting moiety to a potent cytotoxic agent. This guide provides a comprehensive technical overview of the this compound molecule, a state-of-the-art linker system designed for the targeted delivery of therapeutic payloads. We will dissect its molecular architecture, physicochemical properties, and mechanism of action, and provide detailed, field-proven protocols for its conjugation, characterization, and functional evaluation. This document is intended for researchers, chemists, and drug development professionals dedicated to advancing the next generation of targeted therapies.

Introduction: The Central Role of Linker Technology

The fundamental principle of an ADC or PDC is to achieve a high therapeutic index by delivering a potent cytotoxic drug specifically to diseased cells, thereby minimizing systemic toxicity. This is accomplished by leveraging the specificity of a monoclonal antibody or a targeting peptide. The linker, a chemical bridge between the antibody and the payload, is arguably the most critical component, dictating the conjugate's stability in circulation, its drug-release mechanism, and ultimately, its overall success.[][2]

The molecule this compound represents a sophisticated, multi-component linker system engineered for enzyme-cleavable payload release. Its design incorporates several key features to ensure stability, specificity, and efficient drug delivery.

Molecular Architecture and Physicochemical Properties

The linker's structure is a product of rational design, where each component serves a distinct and vital function. The systematic IUPAC name for this molecule is (2S)-2-cyclopropyl-2-[[[2-[[(2S)-2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetic acid.[3]

Component Analysis

-

Maleimidocaproyl (MC) Group: This unit serves as the conjugation handle. The maleimide moiety reacts specifically and efficiently with thiol (-SH) groups, such as those on cysteine residues of an antibody, to form a stable thioether bond.[4] This reaction is highly selective at physiological pH (6.5-7.5), making it ideal for bioconjugation.[4] The caproyl (hexanoyl) chain acts as a spacer, potentially reducing steric hindrance between the antibody and the rest of the linker-payload complex.

-

GGFG Peptide Spacer: The tetrapeptide sequence Glycine-Glycine-Phenylalanine-Glycine is a well-established substrate for lysosomal proteases, most notably Cathepsin B. These enzymes are often upregulated in the tumor microenvironment and are highly active within the lysosome following ADC internalization.[5] This ensures that the linker remains stable in systemic circulation but is rapidly cleaved once inside the target cancer cell, initiating the drug release cascade.[5]

-

Self-Immolative Spacer (-NH-CH2-O-CH2-): This aminomethoxy unit is a critical self-immolative linker.[5][6] Once Cathepsin B cleaves the amide bond at the C-terminus of the GGFG peptide, this spacer undergoes a rapid, spontaneous electronic cascade—a 1,6-elimination reaction—that results in its fragmentation.[6] This process is essential as it releases the attached payload in its original, unmodified, and fully active form.[6]

-

(s-cyclopropane)-COOH Moiety: This terminal unit, featuring a stereospecific cyclopropane ring and a carboxylic acid, is the attachment point for the cytotoxic payload. The carboxylic acid can be activated to form an ester bond with a hydroxyl group on a drug, such as the 20-hydroxyl group of Camptothecin.[7][8][9][][11] The cyclopropane ring introduces conformational rigidity and metabolic stability to the linker structure.[12]

Physicochemical Data Summary

The overall properties of the linker are a composite of its individual components. The peptide backbone imparts a degree of hydrophilicity, while the MC group is more hydrophobic. This balance is crucial for preventing aggregation, a common issue with highly hydrophobic linker-payloads that can negatively impact pharmacokinetics and safety.[2][13]

| Property | Value | Source |

| Molecular Formula | C₃₁H₄₀N₆O₁₀ | [6][7][8][12] |

| Molecular Weight | 656.68 g/mol | [3][7][8][12] |

| Appearance | White to light yellow solid | [7][8] |

| Purity (Typical) | >97% | [7][14] |

| Storage Conditions | 4°C (short-term); -20°C (long-term, sealed, away from moisture) | [7][8][14] |

Mechanism of Action: A Controlled Release Cascade

The entire linker system is designed as a prodrug activation strategy. When conjugated to a payload (e.g., Camptothecin) and an antibody, the resulting ADC follows a precise sequence of events to deliver its cytotoxic effect.

dot digraph "ADC_Mechanism_of_Action" { graph [splines=ortho, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Intracellular activation workflow of an ADC utilizing the MC-GGFG linker.

This targeted release mechanism is fundamental to the ADC's therapeutic window. The stability of the maleimide and peptide bonds in circulation prevents premature drug release and associated off-target toxicity, while the highly efficient enzymatic cleavage inside the target cell ensures potent cell-killing activity.

When used with a payload like Camptothecin , the released drug acts as a Topoisomerase I inhibitor . It stabilizes the covalent complex between the enzyme and DNA, which prevents the re-ligation of single-strand breaks generated during DNA replication.[15][16] The accumulation of these breaks leads to double-strand DNA damage and ultimately triggers apoptosis (programmed cell death).[][15]

Technical Protocols and Methodologies

The successful application of this linker system requires robust and reproducible experimental protocols. The following sections detail the synthesis of a drug-linker conjugate, its conjugation to an antibody, and subsequent characterization and evaluation.

Synthesis of a Drug-Linker Conjugate (Payload Attachment)

This protocol describes the esterification of the linker's terminal carboxylic acid to the 20-hydroxyl group of Camptothecin (CPT).

dot digraph "Synthesis_Workflow" { graph [fontname="Arial", fontsize=12, rankdir=LR]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Workflow for conjugating the linker to a hydroxyl-containing payload.

Step-by-Step Protocol:

-

Reagent Preparation: Dissolve the linker (1.0 eq) in anhydrous Dimethylformamide (DMF). In a separate vial, prepare a solution of the coupling agents, such as HATU (1.2 eq) and HOBt (1.2 eq), in DMF. Prepare a solution of Camptothecin (1.1 eq) in anhydrous DMF.

-

Activation: Add the coupling agent solution to the linker solution. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the mixture and stir under a nitrogen atmosphere for 15-20 minutes at room temperature to activate the carboxylic acid.

-

Conjugation: Add the Camptothecin solution to the activated linker mixture.

-

Reaction: Allow the reaction to proceed at room temperature for 4-6 hours, monitoring progress by LC-MS.

-

Purification: Upon completion, purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable water/acetonitrile gradient containing 0.1% TFA.

-

Characterization: Collect and lyophilize the pure fractions. Confirm the identity and purity of the final drug-linker conjugate by high-resolution mass spectrometry (HRMS) and NMR.

Antibody-Drug Conjugation (ADC Synthesis)

This protocol details the site-specific conjugation of the maleimide-containing drug-linker to a monoclonal antibody (mAb) with available cysteine residues.

Step-by-Step Protocol:

-

Antibody Reduction (if necessary): For antibodies with interchain disulfide bonds, a partial reduction is needed. Dissolve the mAb (e.g., 5-10 mg/mL) in a reaction buffer (e.g., PBS, pH 7.2 with EDTA). Add a 2-3 molar excess of a reducing agent like TCEP per disulfide bond to be reduced. Incubate at 37°C for 1-2 hours.

-

Buffer Exchange: Remove the excess reducing agent by buffer exchange into the reaction buffer using a desalting column or diafiltration.

-

Drug-Linker Preparation: Dissolve the purified drug-linker conjugate in a co-solvent like DMSO to a stock concentration of 10-20 mM.

-

Conjugation Reaction: Add a 5-10 molar excess of the dissolved drug-linker to the reduced antibody solution. The optimal ratio should be determined empirically. Incubate the reaction at room temperature for 2-4 hours with gentle mixing, protected from light.

-

Quenching: Add a 10-fold molar excess of N-acetylcysteine (NAC) relative to the drug-linker to cap any unreacted maleimide groups. Incubate for 30 minutes.

-

Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unconjugated drug-linker, NAC, and solvent. Exchange the buffer to the final formulation buffer (e.g., PBS or histidine buffer).

ADC Characterization: Drug-to-Antibody Ratio (DAR) Determination

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute. UV-Vis spectroscopy provides a rapid and convenient method for determining the average DAR.[12][17][18]

dot digraph "DAR_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Workflow for determining average DAR using UV-Vis spectroscopy.

Step-by-Step Protocol:

-

Determine Extinction Coefficients (ε): Accurately determine the molar extinction coefficients for the naked antibody and the free drug-linker at two wavelengths: 280 nm (protein absorbance) and the λmax of the drug (e.g., ~370 nm for Camptothecin).

-

Measure ADC Absorbance: Prepare a solution of the purified ADC in a suitable buffer. Measure the absorbance (A) of the ADC solution at 280 nm and the drug's λmax.

-

Calculate Concentrations: Use the Beer-Lambert law and simultaneous equations to solve for the concentration of the antibody (C_Ab) and the drug (C_Drug).[12]

-

A₂₈₀ = (ε_Ab,₂₈₀ * C_Ab) + (ε_Drug,₂₈₀ * C_Drug)

-

A_λmax = (ε_Ab,λmax * C_Ab) + (ε_Drug,λmax * C_Drug)

-

-

Calculate DAR: The average DAR is the molar ratio of the drug to the antibody.

-

DAR = C_Drug / C_Ab

-

Note: For more detailed analysis of DAR distribution, techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS) are recommended.[12]

Functional Evaluation: In Vitro Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the cytotoxic potency of an ADC on cancer cell lines.[8][19]

Step-by-Step Protocol:

-

Cell Seeding: Plate target antigen-positive cells (e.g., HER2-positive SK-BR-3 for a Trastuzumab ADC) and antigen-negative control cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Incubate overnight at 37°C, 5% CO₂.

-

ADC Treatment: Prepare serial dilutions of the ADC, naked antibody, and free drug in cell culture medium. Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include untreated cells as a control.

-

Incubation: Incubate the plates for a period corresponding to several cell doubling times (e.g., 72-120 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[19] Incubate overnight at 37°C.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Conclusion and Future Outlook

The this compound linker system embodies the principles of modern ADC design: high circulatory stability, tumor-specific enzymatic activation, and efficient release of an unmodified payload. Its modular architecture allows for conjugation to a wide variety of payloads containing hydroxyl groups, making it a versatile tool for drug development. As the field of targeted therapies continues to evolve, the rational design of such linker systems will remain paramount in creating safer and more effective treatments for cancer and other diseases. Future innovations may focus on novel cleavage triggers, alternative self-immolative motifs, and linkers that can further enhance the physicochemical properties of ADCs, pushing the boundaries of precision medicine.

References

- 2. ffhdj.com [ffhdj.com]

- 3. Chemical Conjugation in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. Conjugation of camptothecins to poly-(L-glutamic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of the 20-hydroxyl group in camptothecin binding by the topoisomerase I-DNA binary complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. csbio.com [csbio.com]

- 12. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 13. benchchem.com [benchchem.com]

- 14. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. | Semantic Scholar [semanticscholar.org]

- 15. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

Foreword: The Architectural Precision of Modern ADC Linkers

An In-depth Technical Guide to the Synthesis Pathway for MC-GGFG Based Linkers

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted therapy, merging the specificity of monoclonal antibodies with the potency of cytotoxic payloads. The success of this synergy, however, is critically dependent on the linker—the molecular bridge that connects antibody to payload. An ideal linker must be a master of dualities: exceptionally stable in systemic circulation to prevent premature drug release and exquisitely sensitive to the unique microenvironment of a tumor cell to ensure timely payload deployment.

The Maleimidocaproyl-Gly-Gly-Phe-Gly (MC-GGFG) linker has emerged as a gold standard in the field of cleavable linkers, underpinning highly successful ADCs.[1] Its design is a testament to rational chemical biology. The MC group provides a stable, thiol-reactive handle for antibody conjugation, while the GGFG tetrapeptide sequence is engineered for selective cleavage by lysosomal proteases, like cathepsins, which are often overexpressed in tumor cells.[2][3][4]

This guide provides an in-depth, field-proven perspective on the complete synthesis pathway of the MC-GGFG linker. We will dissect each stage of the synthesis, from the creation of the constituent parts to their final assembly, explaining not just the "how" but the critical "why" behind each methodological choice. The protocols described herein are designed as self-validating systems, incorporating essential purification and characterization checkpoints to ensure the integrity of the final product.

Part 1: Synthesis of the Thiol-Reactive Anchor: 6-Maleimidocaproic Acid (MC)

The journey begins with the synthesis of the maleimidocaproyl (MC) moiety. The maleimide is a classic Michael acceptor, exhibiting high reactivity and specificity towards thiol groups, such as those from reduced cysteine residues on an antibody.[5][6] The six-carbon caproic acid chain acts as a spacer, mitigating potential steric hindrance between the antibody and the rest of the linker-payload assembly.[4][6]

The most robust and widely adopted synthesis involves a two-step, one-pot reaction between 6-aminocaproic acid and maleic anhydride.

Diagram: Synthesis of 6-Maleimidocaproic Acid

References

An In-depth Technical Guide on the Principle of Cathepsin B Cleavage of the GGFG Sequence

Abstract

This technical guide provides a comprehensive examination of the enzymatic cleavage of the Gly-Gly-Phe-Gly (GGFG) tetrapeptide sequence by the lysosomal cysteine protease, cathepsin B. The GGFG motif is a critical component in the design of modern antibody-drug conjugates (ADCs), serving as a cleavable linker to ensure targeted payload release within the tumor microenvironment.[1] This document will delve into the molecular mechanics of cathepsin B, its substrate specificity, the rationale behind the selection of the GGFG sequence, and the broader implications for therapeutic drug design. Furthermore, this guide will present a detailed, field-proven protocol for conducting a cathepsin B cleavage assay, complete with data interpretation and troubleshooting insights.

Introduction: The Pivotal Role of Cathepsin B in Targeted Therapeutics

Cathepsin B is a ubiquitously expressed human lysosomal cysteine protease that plays a fundamental role in intracellular protein turnover and degradation.[2] Structurally, it is a bilobal protein with a catalytic triad composed of cysteine, histidine, and asparagine residues at the interface of the two lobes.[2] While its primary localization is within the acidic environment of lysosomes, cathepsin B can also be secreted and remains active at neutral pH, a characteristic that is particularly relevant in the tumor microenvironment where it contributes to extracellular matrix degradation and cancer progression.[3][4]

The overexpression of cathepsin B in various cancers has made it an attractive target for therapeutic intervention and a key enzyme for the activation of prodrugs.[5][6] In the context of ADCs, the principle is to leverage the elevated cathepsin B activity within tumor cells to selectively cleave a linker molecule, thereby releasing a potent cytotoxic payload directly at the site of action. This targeted approach aims to enhance the therapeutic index by maximizing efficacy against cancer cells while minimizing systemic toxicity.[7]

The GGFG Sequence: A Substrate Tailored for Cathepsin B-Mediated Cleavage

The selection of the GGFG tetrapeptide as a cleavable linker is a result of meticulous optimization to achieve a balance between plasma stability and efficient enzymatic cleavage within the target cell.

Substrate Specificity of Cathepsin B

Cathepsin B exhibits both endopeptidase and exopeptidase (specifically, dipeptidyl carboxypeptidase) activities, with its substrate preference being influenced by pH.[2] A unique structural feature, the "occluding loop," is responsible for its exopeptidase activity at acidic pH by partially blocking the active site.[2] As an endopeptidase, cathepsin B demonstrates a preference for cleaving peptide bonds C-terminal to specific amino acid residues. The active site of cathepsin B is comprised of several subsites (S4, S3, S2, S1, S1', S2', etc.) that accommodate the corresponding amino acid residues (P4, P3, P2, P1, P1', P2', etc.) of the substrate. The S2 subsite of cathepsin B is a deep, hydrophobic pocket that favorably accommodates bulky, hydrophobic residues like phenylalanine.[8]

Rationale for the GGFG Sequence

The GGFG sequence is strategically designed to align with the substrate preferences of cathepsin B:

-

P2 Position (Phenylalanine): The phenylalanine (Phe) residue at the P2 position is critical. Its bulky, aromatic side chain fits snugly into the hydrophobic S2 subsite of cathepsin B, providing a strong anchor point for the enzyme-substrate interaction.

-

P1 Position (Glycine): The glycine (Gly) at the P1 position is a small, flexible residue that is well-tolerated in the S1 subsite.

-

Cleavage Site: The primary cleavage by cathepsin B occurs at the peptide bond between Phenylalanine (P2) and Glycine (P1).[9]

The flanking glycine residues at the P3 and P1' positions contribute to the overall flexibility and accessibility of the cleavage site for the enzyme.

The Molecular Mechanism of Cathepsin B Catalysis

The cleavage of the GGFG sequence by cathepsin B follows a well-established mechanism for cysteine proteases:

-

Substrate Binding: The GGFG-containing substrate binds to the active site of cathepsin B, with the Phenylalanine residue occupying the S2 subsite.

-

Nucleophilic Attack: The catalytic cysteine residue (Cys25), in its deprotonated thiolate form, performs a nucleophilic attack on the carbonyl carbon of the scissile peptide bond (Phe-Gly).[8] This is facilitated by the adjacent histidine residue (His199) which acts as a general base.

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate.

-

Acyl-Enzyme Intermediate Formation: The tetrahedral intermediate collapses, leading to the cleavage of the peptide bond and the formation of a covalent acyl-enzyme intermediate. The N-terminal portion of the substrate (containing the antibody) is released.

-

Deacylation: A water molecule, activated by the histidine residue (now acting as a general acid), attacks the acyl-enzyme intermediate. This results in the hydrolysis of the ester bond, releasing the C-terminal portion of the substrate (the payload) and regenerating the active enzyme.

Experimental Protocol: In Vitro Cathepsin B Cleavage Assay

This protocol provides a robust method for quantifying the cleavage of a GGFG-containing substrate by purified cathepsin B.

Materials and Reagents

-

Purified human liver cathepsin B (or recombinant human cathepsin B)

-

GGFG-linked substrate (e.g., an ADC or a fluorogenic peptide)

-

Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

-

Quenching Solution: Acetonitrile with 0.1% formic acid

-

96-well microplate (black, for fluorescent assays if applicable)

-

Incubator capable of maintaining 37°C

-

LC-MS/MS system or a fluorescence plate reader

Step-by-Step Methodology

-

Preparation of Reagents:

-

Prepare the Assay Buffer and bring it to 37°C.

-

Reconstitute the purified cathepsin B in the Assay Buffer to a working concentration (e.g., 100 nM). Keep on ice.

-

Prepare a stock solution of the GGFG-linked substrate in an appropriate solvent (e.g., DMSO) and then dilute it to the desired final concentration in the pre-warmed Assay Buffer.

-

-

Enzymatic Reaction Setup:

-

In a 96-well microplate, add the diluted GGFG-linked substrate to each well.

-

Include a "no enzyme" control for each time point by adding Assay Buffer instead of the cathepsin B solution.

-

To initiate the reaction, add the cathepsin B solution to the appropriate wells.

-

-

Incubation:

-

Incubate the plate at 37°C.

-

-

Time-Course Sampling and Quenching:

-

At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), stop the reaction by adding an equal volume of the cold Quenching Solution to the respective wells.

-

-

Analysis:

-

For LC-MS/MS: Analyze the quenched samples to quantify the amount of released payload and remaining intact substrate.

-

For Fluorogenic Substrates: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.[10] The increase in fluorescence is proportional to the amount of cleaved substrate.

-

Data Analysis and Interpretation

-

Plot the concentration of the released payload (or fluorescence intensity) against time.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve.

-

By varying the substrate concentration, Michaelis-Menten kinetics can be determined to calculate Kₘ and k꜀ₐₜ values, which provide quantitative measures of the enzyme's affinity for the substrate and its catalytic efficiency, respectively.[11]

| Parameter | Description | Significance |

| Kₘ (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vₘₐₓ. | A lower Kₘ indicates a higher affinity of the enzyme for the substrate. |

| k꜀ₐₜ (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. | Represents the catalytic efficiency of the enzyme. |

| k꜀ₐₜ/Kₘ (Specificity Constant) | An overall measure of the enzyme's catalytic efficiency and substrate specificity. | A higher specificity constant indicates a more efficient enzyme. |

Self-Validating Systems and Trustworthiness in Protocol Design

The described protocol incorporates several self-validating elements to ensure the trustworthiness of the results:

-

"No Enzyme" Control: This control is essential to account for any non-enzymatic degradation of the substrate under the assay conditions.

-

Time-Course Analysis: A time-course experiment provides a more comprehensive understanding of the reaction kinetics compared to a single time-point measurement.

-

Use of a Specific Inhibitor (Optional): Including a known cathepsin B inhibitor (e.g., CA-074) can confirm that the observed cleavage is indeed due to cathepsin B activity.[12]

Broader Implications and Future Directions

The principle of cathepsin B-mediated cleavage of the GGFG sequence has been successfully implemented in several clinically approved and investigational ADCs.[7] However, research is ongoing to further refine this strategy. While cathepsin B is a primary target, other lysosomal proteases like cathepsin L can also cleave the GGFG linker.[9][13] The interplay between different proteases in the lysosome adds a layer of complexity to the drug release mechanism.

Future research will likely focus on:

-

Designing Novel Cleavable Linkers: Developing linkers with enhanced specificity for other tumor-associated proteases.

-

Modulating Linker Stability: Fine-tuning the linker chemistry to optimize the balance between plasma stability and intracellular cleavage.

-

Investigating Resistance Mechanisms: Understanding how cancer cells might develop resistance to ADCs through alterations in lysosomal function or protease expression.

Conclusion

The targeted cleavage of the GGFG sequence by cathepsin B represents a cornerstone of modern ADC design. A thorough understanding of the underlying enzymatic principles, coupled with rigorous experimental validation, is paramount for the successful development of next-generation targeted therapies. This guide provides a foundational framework for researchers and drug development professionals to explore and harness the potential of this elegant and effective drug delivery strategy.

References

- 1. benchchem.com [benchchem.com]

- 2. Cathepsin B: Basis Sequence: Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cathepsin B: a sellsword of cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A two-trick pony: lysosomal protease cathepsin B possesses surprising ligase activity - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00224K [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Role of Cathepsin B in Cancer Progression: A Potential Target for Coordination Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iphasebiosci.com [iphasebiosci.com]

- 8. hzdr.de [hzdr.de]

- 9. benchchem.com [benchchem.com]

- 10. affigen.com [affigen.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. iphasebiosci.com [iphasebiosci.com]

Introduction: The Critical Role of the Linker in Antibody-Drug Conjugate (ADC) Design

An In-Depth Technical Guide to the Solubility and Stability of the MC-GGFG Linker

Antibody-Drug Conjugates (ADCs) represent a paradigm of precision medicine, combining the antigen-targeting specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads.[1] The linchpin of this tripartite structure is the linker, a component whose chemical and biological properties dictate the overall therapeutic index of the ADC.[1] An ideal linker must be sufficiently stable to prevent premature payload release in systemic circulation, thereby minimizing off-target toxicity, while also being labile enough to efficiently release the active drug upon internalization into the target cancer cell.[2]

This guide provides a detailed technical examination of the maleimidocaproyl-glycyl-glycyl-phenylalanyl-glycyl (MC-GGFG) linker, a widely adopted, enzyme-cleavable system in ADC development. We will explore the fundamental principles governing its solubility and stability, supported by quantitative data and field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical ADC component.

The MC-GGFG linker is comprised of two key functional units:

-

Maleimidocaproyl (MC): This unit serves as a spacer that connects the linker to the antibody. The maleimide group reacts with the sulfhydryl group of a cysteine residue on the antibody to form a stable thioether bond, while the caproyl (hexanoyl) chain provides spatial separation between the antibody and the payload.[1][3]

-

Gly-Gly-Phe-Gly (GGFG): This tetrapeptide sequence is the lability trigger, specifically designed for cleavage by lysosomal proteases, such as cathepsins, which are often overexpressed in the tumor microenvironment.[1][4]

Part 1: Solubility Characteristics of the MC-GGFG Linker

The solubility of an ADC is a critical quality attribute, influencing its formulation, manufacturing, and in vivo behavior.[5] Poor solubility can lead to aggregation, which may increase immunogenicity and alter pharmacokinetic profiles.[] The overall solubility of an MC-GGFG-containing ADC is a composite of contributions from the antibody, the payload, and the linker itself.

Factors Influencing Solubility:

-

Payload Hydrophobicity: Many potent cytotoxic drugs used in ADCs are highly hydrophobic.[] This inherent property is a primary driver of poor solubility and can lead to aggregation, particularly at higher drug-to-antibody ratios (DAR).

-

Linker Composition: The chemical nature of the linker can modulate the overall hydrophilicity of the ADC. While the maleimidocaproyl (MC) component is relatively hydrophobic, the peptide sequence can be engineered to enhance solubility. The inclusion of hydrophilic amino acids like serine, glutamic acid, or lysine can improve the aqueous solubility of the conjugate.[7][8] Strategies such as PEGylation (the incorporation of polyethylene glycol chains) are also widely used to increase the hydrophilicity and solubility of ADCs.[][9]

-

Drug-to-Antibody Ratio (DAR): A higher DAR, meaning more drug-linker molecules are attached to a single antibody, generally increases the hydrophobicity and aggregation propensity of the ADC.[]

Quantitative Solubility Data

The solubility of the MC-GGFG linker and its conjugates is typically determined in organic solvents for stock solution preparation and subsequently assessed in aqueous buffers relevant to formulation and physiological conditions.

| Compound/Linker-Payload | Solvent | Solubility | Reference(s) |

| Mc-GGFG-PAB-OH | DMSO | 233.33 mg/mL (367.63 mM) | [10] |

| MC-GGFG-PAB-Exatecan | DMSO | ≥ 100 mg/mL (91.23 mM) | [11] |

| MC-GGFG-DX8951 | DMSO | 10 mM | [12] |

| McMMAF | DMSO | ≥ 100 mg/mL (108.09 mM) | [13] |

| Mc-MMAE | DMSO | 10 mM in DMSO | [14] |

| Note: The use of hygroscopic DMSO can significantly impact solubility; freshly opened solvent is recommended.[10][11] |

Protocol for Stock Solution Preparation

Accurate preparation of stock solutions is foundational for all subsequent experiments. The following is a general protocol for dissolving MC-GGFG-containing compounds.

-

Determine Target Concentration: Based on the molecular weight of the specific linker-payload, calculate the mass required for the desired stock concentration (e.g., 10 mM).

-

Solvent Selection: Use high-purity, anhydrous DMSO as the primary solvent.[12]

-

Dissolution: Add the calculated volume of DMSO to the vial containing the linker-payload. To aid dissolution, especially for high concentrations, gentle vortexing and sonication in a water bath can be applied.[14]

-

Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month), ensuring containers are sealed to prevent moisture absorption.[10][11]

Part 2: Stability Profile of the MC-GGFG Linker

The stability of the MC-GGFG linker is a dual-faceted characteristic: it must be robust in systemic circulation (chemical stability) yet susceptible to cleavage at the target site (enzymatic lability).

Chemical Stability in Systemic Circulation

The primary determinant of chemical stability for an MC-GGFG ADC is the integrity of the linkage between the antibody's cysteine and the maleimide group.

-

The Challenge of Retro-Michael Reaction: The thiosuccinimide adduct formed between a cysteine and a maleimide is susceptible to a retro-Michael reaction. This process is reversible and can lead to the deconjugation of the drug-linker from the antibody, resulting in premature payload release and potential off-target toxicity.[15][16] The free drug-linker can then be transferred to other thiol-containing molecules in the plasma, such as albumin.[16]

-

Stabilization via Succinimide Ring Hydrolysis: The key to mitigating the retro-Michael reaction is the hydrolysis of the thiosuccinimide ring. This ring-opening reaction forms a stable maleamic acid thioether, which is no longer prone to reversal.[16] This hydrolysis can be promoted by incubating the ADC at a slightly alkaline pH (e.g., 8.5-9.0) post-conjugation or by using engineered "self-hydrolyzing" maleimides that incorporate neighboring groups to catalyze the reaction at neutral pH.[16][17]

-

Peptide Backbone Stability: The GGFG peptide sequence itself is designed to be highly stable in plasma, resisting degradation by circulating proteases.[2] This ensures that the linker remains intact until it reaches the lysosomal compartment of the target cell.

Quantitative Plasma Stability Data

The stability of GGFG-containing ADCs has been shown to be high in human plasma, with minimal premature drug release.

| ADC / Linker | Matrix | Stability Observation | Reference(s) |

| DS-8201a (Trastuzumab Deruxtecan) | Human, Rat, or Mouse Plasma | Good stability with only 1-2% drug release over 21 days. | [18] |

| GGFG-linked ADC | Mouse Plasma | Generally stable, though some payload release (~6.6%) was observed over 14 days. Less stable than in human plasma due to potential susceptibility to carboxylesterase 1C. | [2][18] |

Enzymatic Lability at the Target Site

The therapeutic efficacy of an MC-GGFG ADC hinges on the specific and efficient cleavage of the linker within the target tumor cell.

-

ADC Internalization: Upon binding to its target antigen on the cancer cell surface, the ADC is internalized via receptor-mediated endocytosis.[2]

-

Lysosomal Trafficking: The endocytic vesicle containing the ADC is trafficked through the endo-lysosomal pathway.

-

Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, proteases that are highly expressed in tumor cells, primarily Cathepsin B and Cathepsin L, recognize and cleave the GGFG peptide sequence.[1][19][20] The primary cleavage site is between the phenylalanine (Phe) and the terminal glycine (Gly) residue.[19]

-

Payload Release: This cleavage event liberates the cytotoxic payload, allowing it to exert its pharmacological effect, leading to cancer cell death.[1]

Caption: ADC Internalization and Enzymatic Cleavage Pathway.

Caption: Logical Relationship Between Linker Properties and ADC Function.

Part 3: Experimental Methodologies

Rigorous in vitro characterization of MC-GGFG ADCs is essential to predict their in vivo performance.

Experimental Protocol: Assessment of ADC Solubility and Aggregation

This protocol outlines methods to determine the solubility and aggregation state of an ADC.

Objective: To quantify the concentration of soluble ADC and measure the percentage of aggregates.

Methodologies:

-

UV-Vis Spectrophotometry for Concentration:

-

Prepare a series of dilutions of the ADC in the formulation buffer (e.g., PBS, pH 7.4).

-

Measure the absorbance at 280 nm (A280) for each dilution using a spectrophotometer.

-

Using the known extinction coefficient of the antibody, calculate the concentration of the ADC using the Beer-Lambert law. The contribution of the drug-linker to A280 should be corrected for if significant.

-

-

Dynamic Light Scattering (DLS) for Aggregation: [21]

-

Prepare the ADC sample at a known concentration (typically 0.5-1.0 mg/mL) in the desired buffer.

-

Filter the sample through a low-protein-binding filter (e.g., 0.22 µm) to remove dust and extraneous particles.

-

Place the sample in a DLS cuvette and analyze using a DLS instrument.

-

The instrument will measure the particle size distribution. An increase in the population of high molecular weight species indicates aggregation.

-

-

Size Exclusion Chromatography (SEC) for Quantification of Aggregates: [22]

-

Equilibrate an SEC-HPLC system with a suitable mobile phase (e.g., PBS).

-

Inject a known amount of the ADC sample.

-

Monitor the elution profile via UV detection at 280 nm.

-

The monomeric ADC will elute as the main peak. Aggregates (high molecular weight species) will elute earlier, and fragments will elute later.

-

Integrate the peak areas to calculate the percentage of monomer, aggregate, and fragment.

-

Experimental Protocol: In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma to predict its in vivo behavior.[1][22]

Objective: To determine the rate of drug-linker deconjugation from the ADC in plasma over time.

Methodology:

-

Preparation:

-

Thaw frozen mouse or human plasma at 37°C.

-

Prepare a stock solution of the test ADC in a suitable buffer (e.g., PBS) at a known concentration.

-

-

Incubation:

-

Add the ADC stock solution to the plasma to achieve a final desired concentration (e.g., 100 µg/mL).

-

Incubate the mixture at 37°C.

-

-

Sample Collection:

-

At designated time points (e.g., 0, 24, 48, 72, 120, 168 hours), collect aliquots from the incubation mixture.

-

Immediately freeze the collected samples at -80°C to quench any further reactions.[22]

-

-

Analysis (LC-MS):

-

Thaw the plasma samples.

-

Isolate the ADC from the plasma matrix using immunoaffinity capture (e.g., Protein A/G magnetic beads).[22]

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the ADC from the beads.

-

Analyze the eluted ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR. A decrease in DAR over time indicates payload loss.

-

Alternatively, analyze the supernatant (after protein precipitation) for the presence of free payload using LC-MS/MS.[22]

-

-

Data Interpretation:

-

Plot the percentage of intact ADC or the average DAR over time to determine the linker's stability profile and half-life in plasma.[1]

-

Experimental Protocol: In Vitro Enzymatic Cleavage Assay

This assay assesses the efficiency of payload release in a simulated lysosomal environment.[19]

Objective: To quantify the rate of payload release from the ADC upon incubation with Cathepsin B.

Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing DTT to activate the enzyme).

-

Reconstitute lyophilized human Cathepsin B in the assay buffer to a known concentration.

-

Prepare the ADC sample at a specified concentration in the assay buffer.

-

-

Reaction:

-

Initiate the cleavage reaction by adding the Cathepsin B solution to the ADC solution. A control reaction without the enzyme should be run in parallel.

-

Incubate the reaction mixture at 37°C.

-

-

Time-Point Quenching:

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Terminate the reaction by adding a quenching solution (e.g., an excess of cold acetonitrile or a specific Cathepsin B inhibitor).[19]

-

-

Sample Preparation:

-

Centrifuge the quenched samples to precipitate the protein (antibody).

-

Collect the supernatant, which contains the released payload.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload. An internal standard should be used for accurate quantification.

-

-

Data Analysis:

-

Plot the concentration of the released payload against time to determine the cleavage kinetics.

-

Caption: Experimental Workflow for ADC Stability Assessment.

Conclusion

The MC-GGFG linker is a sophisticated and highly effective component in the design of modern ADCs. Its favorable characteristics—namely, its high stability in systemic circulation and its selective, efficient cleavage by lysosomal proteases within tumor cells—are central to achieving a wide therapeutic window.[2] The maleimidocaproyl spacer provides a robust connection to the antibody, while the GGFG peptide sequence acts as a precise trigger for payload release. A thorough understanding of the factors governing the solubility and stability of this linker, coupled with rigorous application of the analytical and experimental protocols detailed in this guide, is paramount for the successful development of next-generation ADCs with improved safety and efficacy profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pharmafocusamerica.com [pharmafocusamerica.com]

- 7. biorunstar.com [biorunstar.com]

- 8. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]

- 9. purepeg.com [purepeg.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. MC-GGFG-DX8951 |CAS:1600418-29-8 Probechem Biochemicals [probechem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates | Semantic Scholar [semanticscholar.org]

- 18. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. iphasebiosci.com [iphasebiosci.com]

- 21. Analytical Methods for Physicochemical Characterization of Antibody-Drug Conjugates | MtoZ Biolabs [mtoz-biolabs.com]

- 22. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Biological Activity of Antibody-Drug Conjugates with GGFG Linkers

For Researchers, Scientists, and Drug Development Professionals

Abstract